Enhanced Molecular Weight and Lipophilicity Compared to 6-Bromoimidazo[1,2-a]pyridine
The presence of the 8-methyl group in 6-bromo-8-methylimidazo[1,2-a]pyridine results in a measurable increase in molecular weight and lipophilicity compared to the unsubstituted analog, 6-bromoimidazo[1,2-a]pyridine. These differences influence key drug-like properties such as solubility, permeability, and metabolic stability, and are critical factors in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 211.06 g/mol; Predicted LogP: N/A (not available in primary sources) |
| Comparator Or Baseline | 6-bromoimidazo[1,2-a]pyridine (CAS 6188-23-4): Molecular Weight: 197.03 g/mol; XLogP3-AA: 2.5 |
| Quantified Difference | ΔMW: +14.03 g/mol; ΔLogP: N/A due to lack of primary data for target compound. |
| Conditions | Data sourced from vendor technical datasheets and PubChem computed properties [1]. |
Why This Matters
A higher molecular weight and potentially increased lipophilicity can significantly impact a compound's ADME profile, making this analog a distinct starting point for optimizing drug-like properties in a lead series.
- [1] PubChem. (n.d.). 6-Bromoimidazo[1,2-a]pyridine (CID 2795547). View Source
